2-(Piperidin-4-yl)pyrazine
Overview
Description
2-(Piperidin-4-yl)pyrazine is a heterocyclic organic compound that features a pyrazine ring substituted with a piperidine moiety at the 4-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Mechanism of Action
Target of Action
Piperidine derivatives, which include 2-(piperidin-4-yl)pyrazine, are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals .
Mode of Action
It is known that piperidine derivatives can have a wide variety of biological activities . The mode of action of these compounds often involves interactions with various cellular targets, leading to changes in cellular processes.
Biochemical Pathways
Piperidine derivatives are known to interact with various biochemical pathways, leading to a range of downstream effects .
Result of Action
Piperidine derivatives are known to have a wide variety of biological activities, suggesting that they can have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-yl)pyrazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the following steps :
Cyclization of 1,2-diamine derivatives: The reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines.
Deprotection and selective intramolecular cyclization: The protected piperazines are then deprotected using PhSH, followed by selective intramolecular cyclization to yield the desired piperidine derivatives.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalytic hydrogenation, cyclization, and other techniques to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-4-yl)pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can be carried out using halogenated derivatives of this compound as starting materials.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) is a typical setup.
Substitution: Halogenated derivatives react with nucleophiles under basic conditions to form substituted products.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and various substituted pyrazines depending on the specific reagents and conditions used .
Scientific Research Applications
2-(Piperidin-4-yl)pyrazine has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It has potential therapeutic applications in the treatment of various diseases, including cancer, neurological disorders, and infectious diseases.
Industry: It is utilized in the development of agrochemicals, pharmaceuticals, and other industrial products
Comparison with Similar Compounds
2-(Piperidin-4-yl)pyrazine can be compared with other similar compounds, such as:
Properties
IUPAC Name |
2-piperidin-4-ylpyrazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-3-10-4-2-8(1)9-7-11-5-6-12-9/h5-8,10H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMDJOVPTLPHMB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC=CN=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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